molecular formula C7H13NO2 B017612 Isopropyl 3-aminocrotonate CAS No. 14205-46-0

Isopropyl 3-aminocrotonate

Cat. No.: B017612
CAS No.: 14205-46-0
M. Wt: 143.18 g/mol
InChI Key: YCKAGGHNUHZKCL-XQRVVYSFSA-N
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Safety and Hazards

Isopropyl 3-aminocrotonate is moderately toxic by ingestion and has low toxicity by inhalation . It is a mild skin and eye irritant . When heated to decomposition, it emits toxic vapors of NOx .

Properties

IUPAC Name

propan-2-yl (Z)-3-aminobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(2)10-7(9)4-6(3)8/h4-5H,8H2,1-3H3/b6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKAGGHNUHZKCL-XQRVVYSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C=C(/C)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301032279
Record name Isopropyl 3-aminocrotonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14205-46-0
Record name 2-Butenoic acid, 3-amino-, 1-methylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014205460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl 3-aminocrotonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butenoic acid, 3-amino-, 1-methylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Isopropyl 3-aminocrotonate in medicinal chemistry?

A: this compound is widely employed as a reagent in the Hantzsch synthesis, a versatile method for constructing the 1,4-dihydropyridine ring system. This ring system is a prominent structural feature in various calcium channel blockers, including the clinically important drug nifedipine. [, , , , , ]

Q2: Can you provide an example of how this compound has been utilized in drug discovery?

A: Researchers have explored the use of this compound to synthesize novel DHPs with potential as dual-acting calcium channel modulators. For example, in one study, it was reacted with nitroacetone and various substituted benzaldehydes to produce a series of isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-pyridinylpyridine-5-carboxylate isomers. These compounds displayed varying degrees of calcium channel agonist and antagonist activity, highlighting the potential for developing novel therapeutics with tailored activity profiles. []

Q3: Are there any structural modifications to this compound reported in the literature that impact the biological activity of the synthesized DHPs?

A: While the provided research focuses on this compound itself, studies have investigated modifications to similar reagents used in the Hantzsch synthesis. For instance, replacing the isopropyl ester with other alkyl groups containing nitrooxy or nitrophenyl moieties resulted in DHPs with varying calcium channel antagonist potencies. Notably, compounds with a 3-(2-nitrooxyethyl) ester substituent exhibited significantly higher potency than nifedipine. These findings underscore the influence of structural modifications on the pharmacological profile of synthesized DHPs. []

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